molecular formula C10H8F3N3 B6332169 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine CAS No. 1207891-03-9

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine

Cat. No.: B6332169
CAS No.: 1207891-03-9
M. Wt: 227.19 g/mol
InChI Key: ZZLASVXJBCPLBM-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions, catalyzed by copper . Another method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and physical properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15-16/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLASVXJBCPLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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